REACTION_SMILES
|
[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[n:7]1[c:8](=[O:15])[c:9]([C:12](=[O:13])[OH:14])[cH:10][n:11]2.[CH3:28][CH:29]([CH3:30])[NH2:31].[CH:32]([Cl:33])([Cl:34])[Cl:35].[Cl:23][C:24]([O:25][CH3:26])=[O:27]>>[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[n:7]1[c:8](=[O:15])[c:9]([C:12](=[O:14])[NH:31][CH:29]([CH3:28])[CH3:30])[cH:10][n:11]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc2ncc(C(=O)O)c(=O)n12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc2ncc(C(=O)NC(C)C)c(=O)n12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |